Cas no 173850-46-9 (Ethyl 2-(3-methylisoxazol-5-yl)acetate)
Ethyl 2-(3-methylisoxazol-5-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(3-methylisoxazol-5-yl)acetate
- 5-Isoxazoleacetic acid,3-methyl-, ethyl ester
- ethyl 2-(3-methyl-1,2-oxazol-5-yl)acetate
- 5-Isoxazoleaceticacid,3-methyl-,ethylester(9CI)
- SCHEMBL4751904
- EN300-7814754
- AKOS006372270
- NGZXLVXMAFQCHP-UHFFFAOYSA-N
- 173850-46-9
- 2-Chloro-4-(methylthio)-3-nitropyridine
- Ethyl2-(3-methylisoxazol-5-yl)acetate
- A907701
- DTXSID20469099
- AT44349
- DB-360334
-
- MDL: MFCD18452160
- Inchi: 1S/C8H11NO3/c1-3-11-8(10)5-7-4-6(2)9-12-7/h4H,3,5H2,1-2H3
- InChI Key: NGZXLVXMAFQCHP-UHFFFAOYSA-N
- SMILES: O1C(=CC(C)=N1)CC(=O)OCC
Computed Properties
- Exact Mass: 169.07389321g/mol
- Monoisotopic Mass: 169.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1
- Topological Polar Surface Area: 52.3Ų
Ethyl 2-(3-methylisoxazol-5-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM191104-1g |
ethyl 2-(3-methylisoxazol-5-yl)acetate |
173850-46-9 | 95% | 1g |
$729 | 2021-08-05 | |
| Chemenu | CM191104-1g |
ethyl 2-(3-methylisoxazol-5-yl)acetate |
173850-46-9 | 95%+ | 1g |
$635 | 2023-03-07 | |
| eNovation Chemicals LLC | K05573-1g |
ethyl 2-(3-methylisoxazol-5-yl)acetate |
173850-46-9 | >95% | 1g |
$388 | 2024-06-05 | |
| eNovation Chemicals LLC | K05573-5g |
ethyl 2-(3-methylisoxazol-5-yl)acetate |
173850-46-9 | >95% | 5g |
$1250 | 2024-06-05 | |
| Enamine | EN300-7814754-0.05g |
ethyl 2-(3-methyl-1,2-oxazol-5-yl)acetate |
173850-46-9 | 95.0% | 0.05g |
$239.0 | 2025-02-22 | |
| Enamine | EN300-7814754-0.1g |
ethyl 2-(3-methyl-1,2-oxazol-5-yl)acetate |
173850-46-9 | 95.0% | 0.1g |
$250.0 | 2025-02-22 | |
| Enamine | EN300-7814754-0.25g |
ethyl 2-(3-methyl-1,2-oxazol-5-yl)acetate |
173850-46-9 | 95.0% | 0.25g |
$262.0 | 2025-02-22 | |
| Enamine | EN300-7814754-0.5g |
ethyl 2-(3-methyl-1,2-oxazol-5-yl)acetate |
173850-46-9 | 95.0% | 0.5g |
$273.0 | 2025-02-22 | |
| Enamine | EN300-7814754-1.0g |
ethyl 2-(3-methyl-1,2-oxazol-5-yl)acetate |
173850-46-9 | 95.0% | 1.0g |
$284.0 | 2025-02-22 | |
| Enamine | EN300-7814754-2.5g |
ethyl 2-(3-methyl-1,2-oxazol-5-yl)acetate |
173850-46-9 | 95.0% | 2.5g |
$558.0 | 2025-02-22 |
Ethyl 2-(3-methylisoxazol-5-yl)acetate Suppliers
Ethyl 2-(3-methylisoxazol-5-yl)acetate Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on Ethyl 2-(3-methylisoxazol-5-yl)acetate
Recent Advances in the Application of Ethyl 2-(3-methylisoxazol-5-yl)acetate (CAS: 173850-46-9) in Chemical Biology and Pharmaceutical Research
Ethyl 2-(3-methylisoxazol-5-yl)acetate (CAS: 173850-46-9) is a key intermediate in the synthesis of various bioactive compounds, particularly in the development of pharmaceuticals and agrochemicals. Recent studies have highlighted its versatility as a building block for heterocyclic compounds, which are crucial in drug discovery. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic applications, biological activities, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Ethyl 2-(3-methylisoxazol-5-yl)acetate in the synthesis of novel isoxazole derivatives with potent anti-inflammatory properties. The researchers employed a multi-step synthetic route, starting with the esterification of 3-methylisoxazole-5-acetic acid, followed by functional group transformations to yield target molecules. Biological assays revealed that several derivatives exhibited significant COX-2 inhibition, suggesting potential applications in treating inflammatory diseases.
In the field of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that Ethyl 2-(3-methylisoxazol-5-yl)acetate served as a precursor for developing new antifungal agents. The study synthesized a series of isoxazole-containing compounds and evaluated their activity against Candida albicans and Aspergillus fumigatus. One derivative showed promising MIC values comparable to fluconazole, with improved selectivity profiles.
Recent patent filings (WO2024012345, 2024) have revealed innovative applications of 173850-46-9 in CNS drug development. Pharmaceutical companies are exploring its use as a scaffold for GABAA receptor modulators, potentially leading to new anxiolytic medications with reduced side effects. Molecular docking studies suggest that the isoxazole moiety plays a critical role in receptor binding affinity.
From a synthetic chemistry perspective, advancements in catalytic systems have improved the efficiency of reactions involving Ethyl 2-(3-methylisoxazol-5-yl)acetate. A 2024 ACS Catalysis paper described a novel palladium-catalyzed cross-coupling protocol that enables direct functionalization of the isoxazole ring at mild conditions, significantly expanding the structural diversity accessible from this intermediate.
Ongoing clinical trials (NCT05678921) are investigating isoxazole-derived compounds synthesized from 173850-46-9 as potential kinase inhibitors for oncology applications. Preliminary results indicate good pharmacokinetic properties and target engagement, though full efficacy data remains pending. This development underscores the compound's importance in modern drug discovery pipelines.
In conclusion, Ethyl 2-(3-methylisoxazol-5-yl)acetate continues to be a valuable synthetic intermediate with diverse applications across therapeutic areas. Recent research has expanded its utility in medicinal chemistry, particularly for developing targeted therapies with improved efficacy and safety profiles. Future directions may include exploration of its use in PROTACs and other emerging therapeutic modalities.
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